Human DHFR Inhibition
CAS 106242-25-5 demonstrates measurable inhibitory activity against human dihydrofolate reductase (DHFR), a validated therapeutic target in oncology and infectious disease, with an inhibition constant (Ki) of 147 nM as determined by UV-Vis spectrometry using dihydrofolate (DHF) as substrate in the presence of NADPH [1]. This Ki value places the compound in a distinct affinity tier relative to standard clinical antifolates: methotrexate exhibits subnanomolar Ki (~0.01-0.04 nM) against human DHFR, while trimethoprim shows substantially weaker affinity (Ki >1,000 nM for human DHFR). Although no direct head-to-head comparison with structurally analogous benzimidazoles under identical assay conditions is currently available in the peer-reviewed literature, the 147 nM Ki provides a quantitative benchmark for selecting this specific substitution pattern in structure-activity relationship campaigns targeting the DHFR binding pocket.
| Evidence Dimension | DHFR inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 147 nM |
| Comparator Or Baseline | Methotrexate: Ki ≈ 0.01-0.04 nM (human DHFR); Trimethoprim: Ki >1,000 nM (human DHFR) |
| Quantified Difference | Target compound is ~3,600-15,000× weaker than methotrexate; ~7× more potent than trimethoprim against human DHFR |
| Conditions | Inhibition of human DHFR using DHF as substrate in presence of NADPH; UV-Vis spectrometry |
Why This Matters
The 147 nM Ki value against human DHFR establishes a quantitative reference point for prioritizing CAS 106242-25-5 in structure-activity relationship studies focused on benzimidazole-based antifolate development, enabling rational comparison with novel analogs synthesized from this scaffold.
- [1] BindingDB. BDBM50625566 (CHEMBL5417784). Affinity Data: Ki = 147 nM. Inhibition of human DHFR using DHF as substrate in presence of NADPH by UV-Vis spectrometry analysis. Entry date: 2024-12-18. Associated PubMed ID: 37731689. View Source
